2-METHYLPROPYL 8-METHYL-4-OXO-6-(3-PHENOXYPHENYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
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Overview
Description
Isobutyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 8-METHYL-4-OXO-6-(3-PHENOXYPHENYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrimido[2,1-b][1,3]thiazine core, followed by functionalization to introduce the isobutyl, methyl, oxo, and phenoxyphenyl groups. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Isobutyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 8-METHYL-4-OXO-6-(3-PHENOXYPHENYL)-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Isobutyl 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Shares some structural similarities but differs in the core ring system and functional groups.
Pinacol boronic esters: Used in similar synthetic applications but have different chemical properties and reactivity.
Uniqueness
Isobutyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to its combination of functional groups and the pyrimido[2,1-b][1,3]thiazine core. This gives it distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C25H26N2O4S |
---|---|
Molecular Weight |
450.6g/mol |
IUPAC Name |
2-methylpropyl 8-methyl-4-oxo-6-(3-phenoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C25H26N2O4S/c1-16(2)15-30-24(29)22-17(3)26-25-27(21(28)12-13-32-25)23(22)18-8-7-11-20(14-18)31-19-9-5-4-6-10-19/h4-11,14,16,23H,12-13,15H2,1-3H3 |
InChI Key |
LIKOWMCSUVHYKZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)OCC(C)C |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)OCC(C)C |
Origin of Product |
United States |
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